
alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is a specialized chemical compound used in various scientific and industrial applications. It is characterized by the presence of a cyano group, a methyl group, and an ethoxy group attached to an acrylonitrile backbone. The compound is labeled with carbon-13 isotopes, which makes it useful in research involving nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 typically involves the reaction of ethyl cyanoacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The carbon-13 labeling is introduced through the use of carbon-13 enriched starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The carbon-13 labeling is maintained throughout the process to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted acrylonitrile derivatives.
Aplicaciones Científicas De Investigación
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds. Its carbon-13 labeling makes it valuable in NMR spectroscopy studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a tracer in medical imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and methyl groups influence the compound’s reactivity and stability. The carbon-13 labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile: Similar structure but without carbon-13 labeling.
Alpha-Cyano-beta-methyl-beta-methoxyacrylonitrile: Similar structure with a methoxy group instead of an ethoxy group.
Alpha-Cyano-beta-methyl-beta-propoxyacrylonitrile: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness
Alpha-Cyano-beta-methyl-beta-ethoxyacrylonitrile-13C2 is unique due to its carbon-13 labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various research applications, making it a valuable tool in scientific studies.
Propiedades
IUPAC Name |
2-(1-ethoxy(1,2-13C2)ethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3/i2+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSVWXDDFBSSIZ-PYASWXJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=C(C#N)C#N)[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


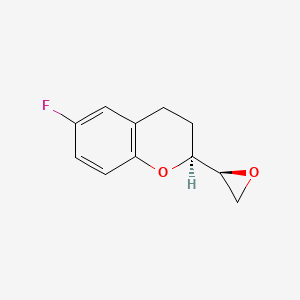

![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)

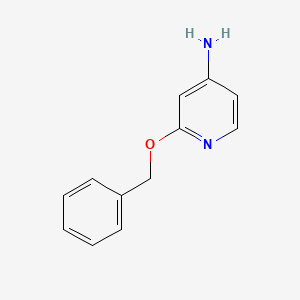
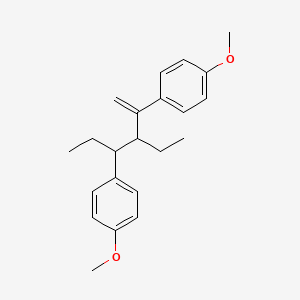
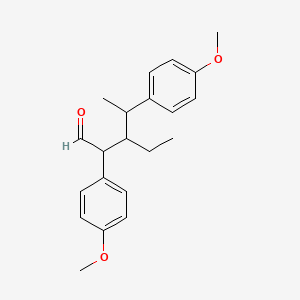

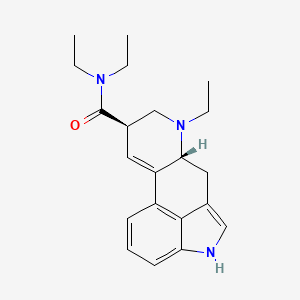
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)

